Ethyl 2-(2-methoxyphenoxy)acetate
Description
Contextualization within Organic Chemistry and Medicinal Chemistry
In the field of organic chemistry, Ethyl 2-(2-methoxyphenoxy)acetate is primarily understood through its synthesis and the reactivity of its constituent parts. The most common laboratory preparation involves the Williamson ether synthesis. wikipedia.orgchemicalbook.com This reaction proceeds by deprotonating the hydroxyl group of guaiacol (B22219) with a base to form the corresponding phenolate (B1203915) anion, which then acts as a nucleophile, attacking the electrophilic carbon of an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939). wikipedia.orgwalisongo.ac.id
This synthetic route situates the compound within a well-established class of reactions used to form ethers. Its structure is a clear example of a phenoxyacetic acid ester. Phenoxyacetic acids and their derivatives are a significant class of compounds in medicinal chemistry, known to form the structural backbone of many pharmacologically active agents, including certain herbicides and pharmaceuticals. wikipedia.orgnih.gov Similarly, guaiacol derivatives are the subject of extensive research, showing promise in various therapeutic areas. nih.govnih.gov
Overview of Research Significance and Potential Academic Applications
The primary research significance of this compound lies in its role as a synthetic intermediate. Its structure contains multiple reactive sites that can be chemically modified, making it a useful starting point for constructing more elaborate molecular architectures.
While direct biological applications of this specific ester are not widely documented, its potential can be inferred from the activities of its parent classes:
Guaiacol Derivatives: Have been investigated as potent inhibitors of myeloperoxidase (MPO), an enzyme linked to oxidative stress and cardiovascular diseases. nih.gov They have also been explored for creating new antibacterial agents. nih.gov
Phenoxyacetic Acid Derivatives: This broad class has been the focus of research for developing novel anti-mycobacterial agents and selective COX-2 inhibitors for anti-inflammatory applications. nih.govmdpi.com
Therefore, this compound serves as a valuable scaffold in academic research for synthesizing new libraries of compounds that could be screened for similar biological activities. For instance, the ester functional group can be hydrolyzed to the corresponding carboxylic acid or reacted with hydrazides to create new families of potential drug candidates. mdpi.com
Current State of Scholarly Investigation and Identified Research Gaps
The current body of scholarly work on this compound predominantly features it as a chemical reagent or intermediate rather than a primary subject of investigation. It is well-cataloged, and its basic physicochemical properties are established. nih.gov However, there is a conspicuous absence of in-depth studies focused on the intrinsic biological or pharmacological properties of the compound itself.
The principal research gap is the lack of systematic screening of this compound for bioactivity. Given that its structural relatives exhibit significant pharmacological effects, a dedicated investigation into its potential as an antioxidant, antimicrobial, or anti-inflammatory agent has yet to be performed. nih.govnih.govmdpi.com Future academic inquiry could aim to fill this void, exploring whether this molecule is merely a passive building block or possesses untapped therapeutic potential. Such studies would clarify its role and potentially elevate its status from a simple intermediate to a lead compound in drug discovery efforts.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol nih.gov |
| Appearance | Colorless to light yellow clear liquid |
| IUPAC Name | This compound |
| InChIKey | BZCGGCRVJFWCIW-UHFFFAOYSA-N nih.gov |
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 2,4-D |
| This compound |
| Ethyl bromoacetate |
| Ethyl chloroacetate |
| Guaiacol (2-methoxyphenol) |
| MCPA |
| Phenoxyacetic acid |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2-methoxyphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-14-11(12)8-15-10-7-5-4-6-9(10)13-2/h4-7H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCGGCRVJFWCIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156737 | |
| Record name | Ethyl (2-methoxyphenoxy)acetate | |
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Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13078-21-2 | |
| Record name | Acetic acid, 2-(2-methoxyphenoxy)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13078-21-2 | |
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| Record name | Ethyl (2-methoxyphenoxy)acetate | |
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| Record name | Ethyl (2-methoxyphenoxy)acetate | |
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| Record name | Ethyl (2-methoxyphenoxy)acetate | |
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| Record name | Ethyl (2-methoxyphenoxy)acetate | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Ethyl 2-(2-methoxyphenoxy)acetate
The synthesis of this compound is primarily achieved through well-established esterification processes. These routes involve either the direct esterification of a carboxylic acid with an alcohol or the alkylation of a phenol (B47542) with a halogenated acetate (B1210297).
Esterification Processes
Esterification is a fundamental reaction in organic chemistry for the formation of esters. For the target compound, two primary pathways are prominent.
One of the most direct methods for synthesizing this compound is the Fischer esterification of (2-Methoxyphenoxy)acetic acid with ethanol (B145695). This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol molecule. chemguide.co.uk
The reaction is reversible, and to drive the equilibrium towards the formation of the ester, the water produced during the reaction is often removed. chemguide.co.uk This can be accomplished by using a Dean-Stark apparatus or by using a large excess of the alcohol reactant. The general mechanism for acid-catalyzed esterification is a well-documented process in organic chemistry. chemguide.co.ukijates.com While specific kinetic data for the esterification of (2-Methoxyphenoxy)acetic acid is not widely published, the principles are analogous to the extensively studied reaction between acetic acid and ethanol. ijates.comuntirta.ac.idoaji.net
An alternative and widely used method is the O-alkylation of a phenol, specifically guaiacol (B22219) (2-methoxyphenol), with an ethyl haloacetate such as ethyl 2-bromoacetate or ethyl chloroacetate (B1199739). orgsyn.orgmdpi.com This reaction, a variation of the Williamson ether synthesis, involves the deprotonation of the phenolic hydroxyl group by a base to form a more nucleophilic phenoxide ion. This ion then displaces the halide from the ethyl haloacetate to form the ether linkage, resulting in the desired product.
Commonly used bases for this reaction include potassium carbonate (K₂CO₃) and caesium carbonate (Cs₂CO₃). orgsyn.orgchemicalbook.com The reaction is typically carried out by heating the reactants in a suitable organic solvent. For instance, the reaction of guaiacol with allyl bromide, a similar electrophile, proceeds in the presence of anhydrous potassium carbonate in acetone (B3395972). orgsyn.org Similarly, the synthesis of related phenoxy acetates has been successfully achieved by reacting a phenol with ethyl bromoacetate (B1195939) using potassium carbonate in dry acetone or potassium carbonate in dry N,N-Dimethylformamide (DMF). mdpi.comnih.gov
Table 1: Synthesis of Phenoxy Acetates via O-Alkylation
| Phenol | Halogenated Acetate | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-Iodovanilline | Ethyl bromoacetate | Cs₂CO₃ | Acetone | Reflux, 1 hr | 49% | chemicalbook.com |
| 2-Mercapto-3-phenylquinazolin-4(3H)-one | Ethyl chloroacetate | K₂CO₃ | DMF | Reflux, 5 hr | 65% | nih.gov |
| Guaiacol | Allyl bromide* | K₂CO₃ | Acetone | Reflux, 8 hr | 80-90% | orgsyn.org |
| 4-Nitrophenol | Ethyl bromoacetate | K₂CO₃ | Acetone | Reflux, 8 hr | - | mdpi.com |
Note: Allyl bromide is used here as an example of a similar alkylating agent for guaiacol.
Consideration of Solvent Systems and Reaction Conditions
The choice of solvent and reaction conditions is critical for the successful synthesis of this compound.
In the Fischer esterification route, the reaction is often performed using the alcohol reactant (ethanol) as the solvent, with a catalytic amount of strong acid. The temperature is typically elevated to the reflux temperature of the alcohol to increase the reaction rate. ijates.com
For the O-alkylation of guaiacol, a variety of solvent systems can be employed. Acetone is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which allows for easy removal after the reaction. orgsyn.orgchemicalbook.com N,N-Dimethylformamide (DMF) is another effective solvent, particularly for reactions that may be sluggish, as its higher boiling point allows for higher reaction temperatures. nih.gov Ethyl acetate is also considered a suitable "green" solvent for similar syntheses due to its lower toxicity profile. researchgate.net
The choice of base is also crucial. Potassium carbonate is a cost-effective and commonly used base. orgsyn.orgmdpi.com Caesium carbonate, although more expensive, can sometimes lead to higher yields or faster reaction times due to the higher solubility of the caesium phenoxide intermediate and the "caesium effect". chemicalbook.com The reaction temperature is generally set to the reflux temperature of the chosen solvent, and reaction times can vary from one to several hours. orgsyn.orgchemicalbook.comnih.gov
Advanced Synthetic Techniques and Methodological Innovations
While the established routes are reliable, research continues to focus on improving the efficiency and yield of the synthesis.
Optimization of Reaction Parameters for Yield Enhancement
Optimizing reaction parameters is key to maximizing the yield and purity of this compound while minimizing reaction time and by-product formation. This involves a systematic study of variables such as catalyst type and loading, temperature, molar ratios of reactants, and choice of solvent and base.
For the O-alkylation pathway, the combination of a strong base and an appropriate solvent can significantly impact the reaction outcome. For example, the use of caesium carbonate in acetone has been shown to effectively drive the reaction of a substituted phenol with ethyl bromoacetate to completion in just one hour. chemicalbook.com In other systems, using potassium carbonate in DMF required a longer reflux time of five hours to achieve a good yield. nih.gov This comparison highlights the trade-offs between reagent cost and reaction efficiency.
Phase transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) represent another avenue for optimization. PTCs can facilitate the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the reaction with the alkylating agent occurs, often leading to faster reaction rates and milder conditions. The optimization process aims to find the ideal balance of these parameters to develop a process that is not only high-yielding but also scalable and economically viable.
Table 2: Comparison of Reaction Conditions for O-Alkylation
| Base | Solvent | Temperature | Time | Key Advantage | Reference |
|---|---|---|---|---|---|
| Cs₂CO₃ | Acetone | Reflux (~56°C) | 1 hr | Fast reaction time | chemicalbook.com |
| K₂CO₃ | DMF | Reflux (~153°C) | 5 hr | Effective for less reactive substrates | nih.gov |
| K₂CO₃ | Acetone | Reflux (~56°C) | 8 hr | Common, cost-effective reagents | orgsyn.org |
Catalytic Approaches in Synthesis
The synthesis of aryloxyacetates, including this compound, often employs catalytic methods to enhance reaction rates and yields. While specific catalytic syntheses for the title compound are not extensively detailed in the provided literature, analogous reactions offer significant insight into potential catalytic systems.
A common method for synthesizing phenoxyacetates is the Williamson ether synthesis, where a phenoxide reacts with an alkyl halide. The efficiency of this reaction is greatly improved by the use of a base or catalyst. For instance, in the synthesis of related compounds, potassium carbonate (K₂CO₃) is frequently used as a base to deprotonate the phenol, thereby generating the more nucleophilic phenoxide ion walisongo.ac.idwalisongo.ac.id.
Phase transfer catalysts, such as triethylbenzylammonium chloride, are employed in reactions involving reactants with different solubilities. In the synthesis of (Z)-2-chloro[(4-methoxyphenyl)hydrazono]ethyl acetate, a phase transfer catalyst facilitates the reaction between an aqueous solution of a diazonium salt and an organic solution of 2-chloroacetoacetate, leading to improved yields and simplified work-up procedures google.com.
Acid catalysts, like sulfuric acid (H₂SO₄), are crucial in esterification reactions, such as the formation of methyl eugenol (B1671780) acetate from eugenyl acetate and methanol (B129727) researchgate.netusu.ac.id. In other contexts, metal catalysts like dirhodium tetracarboxylates have been shown to be highly effective in C-H functionalization reactions of related cyclic compounds with aryldiazoacetates, highlighting the potential for advanced catalytic applications acs.org.
Chemical Reactivity and Derivatization Strategies
The chemical nature of this compound is characterized by the reactivity of its functional groups: the aromatic ring, the ether linkage, the methoxy (B1213986) group, and the ethyl ester. These sites allow for a variety of chemical transformations and derivatizations.
Investigations into Analogous Compounds and Their Synthesis
The study of analogous compounds provides a framework for understanding the synthesis and reactivity of this compound.
The synthesis of Ethyl 2-(4-methoxyphenoxy)acetate from 4-methoxyphenol (B1676288) and ethyl chloroacetate is a classic example of the Williamson ether synthesis. In this reaction, the phenolic proton of 4-methoxyphenol is abstracted by a base, such as sodium or potassium carbonate, to form the corresponding phenoxide. This nucleophilic phenoxide then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride ion to form the desired ether linkage. The reaction is typically carried out in a polar aprotic solvent like acetone or DMF to facilitate the nucleophilic substitution. While specific literature on this exact transformation was not provided, the synthesis of (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate from p-anisidine (B42471) (4-methoxyaniline) and ethyl chloroacetoacetate follows a similar principle of coupling a substituted phenyl ring with an ethyl acetate derivative, often utilizing a base like sodium acetate chemicalbook.comgoogle.com.
A well-documented synthesis of an analogous compound is the alkylation of eugenol (4-allyl-2-methoxyphenol) with ethyl chloroacetate to yield Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate walisongo.ac.idwalisongo.ac.id. This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The hydroxyl group of eugenol is first deprotonated by a base, typically potassium carbonate, to form the eugenoxide ion. This nucleophile then attacks ethyl chloroacetate, resulting in the formation of the final product walisongo.ac.id. The choice of solvent significantly impacts the reaction yield.
Table 1: Effect of Solvent on the Yield of Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate walisongo.ac.id
| Solvent | Yield (%) |
|---|---|
| N,N-Dimethylformamide (DMF) | 91% |
| Dimethyl sulfoxide (B87167) (DMSO) | 51% |
The structure of the resulting Ethyl 2-(4-allyl-2-methoxyphenoxy)acetate is confirmed through spectroscopic methods such as NMR and IR spectroscopy, and high-resolution mass spectrometry walisongo.ac.id.
The methoxy and ester groups on the phenoxyacetate (B1228835) scaffold are amenable to various chemical modifications. The ester functionality can be readily converted into other functional groups. For example, the amidase of methyl eugenol acetate with diethanolamine, catalyzed by sodium methoxide, yields 2-(4-allyl-2-methoxy phenoxy)-N,N-bis(2-hydroxyethyl) acetamide (B32628) researchgate.netusu.ac.id. This transformation highlights the potential for converting the ethyl ester of the title compound into a wide range of amides, which can have applications in medicinal chemistry.
Furthermore, the ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile intermediate for further reactions. The synthesis of (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate, a modified Yamaguchi reagent, demonstrates the conversion of an ester-containing molecule into a reagent for esterification, amidation, and peptide synthesis acs.org. While direct derivatization of the methoxy group is less commonly reported in the context of these specific molecules, demethylation is a feasible transformation that would yield a phenol, opening up another avenue for functionalization.
Role as a Synthetic Intermediate in Complex Organic Molecule Construction
Ethyl phenoxyacetate derivatives are valuable building blocks in the synthesis of more complex organic molecules. For instance, the related compound (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate is a key intermediate in the synthesis of Apixaban, a widely used anticoagulant medication google.comchemicalbook.com. This intermediate is prepared from p-anisidine and ethyl 2-chloroacetoacetate google.com.
Similarly, other derivatives such as ethyl (4-formyl-2-iodo-6-methoxyphenoxy)acetate and ethyl (2-formyl-6-methoxyphenoxy)acetate serve as precursors in the synthesis of more elaborate molecular architectures chemicalbook.comscbt.com. The presence of multiple functional groups allows for sequential and selective reactions, making these compounds versatile scaffolds in multi-step organic synthesis. The application of aryldiazoacetates in rhodium-catalyzed C-H functionalization reactions to create complex pyrrolidines further underscores the utility of this class of compounds as synthetic intermediates acs.org.
Precursor for Downstream Products and Related Compounds
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This well-established method involves the reaction of a phenoxide with an alkyl halide. In the case of this compound, guaiacol (2-methoxyphenol) is deprotonated with a base to form the corresponding phenoxide ion. This nucleophile then undergoes a substitution reaction with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate, to form the ether linkage and yield the final product.
A general laboratory procedure analogous to this synthesis involves dissolving guaiacol in a suitable solvent, such as ethanol, and adding a base like sodium hydroxide (B78521) to generate the sodium salt of guaiacol. wpmucdn.comchegg.com Subsequently, the ethyl haloacetate is introduced, and the reaction mixture is heated to facilitate the nucleophilic substitution. wpmucdn.comwikipedia.orgstudylib.net
The resulting this compound can then be transformed into a variety of other compounds. One of the most important downstream products is 2-(2-methoxyphenoxy)acetamide (B70489) . This conversion is typically carried out by the amidation of the ethyl ester. This can be achieved by reacting this compound with ammonia. chemicalbook.com This transformation is a critical step, as the resulting acetamide can be further reduced to a key amine intermediate.
The subsequent reduction of 2-(2-methoxyphenoxy)acetamide yields 2-(2-methoxyphenoxy)ethanamine . This reduction can be effectively carried out using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄). cpu.edu.cnyoutube.com The amine product is a primary building block for numerous pharmacologically active molecules. cpu.edu.cnjocpr.com
Table 1: Key Synthetic Transformations
| Starting Material | Reagents and Conditions | Product | Transformation Type |
| Guaiacol | 1. Base (e.g., NaOH) 2. Ethyl chloroacetate | This compound | Williamson Ether Synthesis |
| This compound | Ammonia | 2-(2-methoxyphenoxy)acetamide | Amidation |
| 2-(2-methoxyphenoxy)acetamide | Lithium aluminum hydride (LiAlH₄) | 2-(2-methoxyphenoxy)ethanamine | Reduction |
Intermediate in the Synthesis of Pharmacologically Active Agents (e.g., Carvedilol and its derivatives)
The primary pharmacological significance of this compound lies in its role as a precursor to 2-(2-methoxyphenoxy)ethanamine , a key intermediate in the synthesis of the beta-blocker Carvedilol. derpharmachemica.com Carvedilol is a non-selective beta-adrenergic blocking agent with alpha-1 blocking activity, used in the management of cardiovascular disorders.
The synthesis of Carvedilol often involves the reaction of 2-(2-methoxyphenoxy)ethanamine with a carbazole-containing epoxide, specifically 4-(oxiran-2-ylmethoxy)-9H-carbazole. derpharmachemica.com In this reaction, the nucleophilic amine group of 2-(2-methoxyphenoxy)ethanamine attacks the electrophilic carbon of the epoxide ring, leading to the opening of the ring and the formation of the final Carvedilol molecule. derpharmachemica.com
Several synthetic strategies for Carvedilol utilize this key coupling reaction. derpharmachemica.comconnectjournals.com The efficiency and purity of the final product can be influenced by various factors, including the choice of solvent and the use of protecting groups to prevent side reactions. jocpr.com For instance, to circumvent the formation of impurities, some methods involve the use of a protected form of the amine, such as N-benzyl-2-(2-methoxyphenoxy)ethanamine, followed by a debenzylation step.
The synthesis of Carvedilol and its derivatives highlights the critical importance of this compound as a starting point in a multi-step synthetic sequence that ultimately delivers a life-saving pharmaceutical agent.
Analytical Methodologies in Research
Spectroscopic Characterization of Synthesized Compounds and Intermediates
Spectroscopic methods are indispensable for the structural elucidation of ethyl 2-(2-methoxyphenoxy)acetate and its precursors. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework and functional groups present in the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are fundamental in the characterization of this compound and its intermediates.
¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a structurally similar compound, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, the ¹H NMR spectrum reveals characteristic signals that can be extrapolated to understand the spectrum of this compound. For instance, the ethyl ester group would exhibit a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂). The methoxy (B1213986) group (OCH₃) would appear as a singlet. Protons on the aromatic ring would show complex splitting patterns in the aromatic region of the spectrum. walisongo.ac.id
¹³C NMR Spectroscopy provides information about the different types of carbon atoms in a molecule. In the case of this compound, the ¹³C NMR spectrum would be expected to show distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic ring, the methoxy carbon, and the carbons of the ethyl group. The chemical shifts of these carbons provide confirmatory evidence of the compound's structure. For a related compound, ethyl 2-[(4-methoxyphenyl)amino]acetate, the ester carbonyl carbon appears at approximately δ 165.9 ppm, while the aromatic carbons are observed in the δ 113.8–159.4 ppm range, and the ethyl ester carbons are found at around δ 14.1 ppm. rsc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
Key expected vibrational bands include:
A strong absorption band around 1750-1735 cm⁻¹ , which is characteristic of the C=O stretching vibration of the ester group. docbrown.info
Stretching vibrations for C-O bonds, typically observed in the region of 1250-1000 cm⁻¹ .
Aromatic C=C stretching vibrations, which appear in the region of 1600-1450 cm⁻¹ .
C-H stretching vibrations for the aromatic and aliphatic protons.
For the analogous compound, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, characteristic IR absorption bands were observed at 1759 cm⁻¹ (C=O), and 1036 cm⁻¹ (C-O), confirming the presence of the ester and ether functionalities. walisongo.ac.id
Mass Spectrometry (MS, HRESIMS)
Mass spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula.
For this compound (C₁₁H₁₄O₄), the expected exact mass can be calculated and compared with the experimental value obtained from HRESIMS. In the analysis of the related compound, ethyl 2-(4-allyl-2-methoxyphenoxy)acetate, HRESIMS was used to confirm its molecular formula by identifying the [M+H]⁺ ion peak. walisongo.ac.id This technique is crucial for unequivocally confirming the identity of the synthesized target molecule.
Chromatographic Purification and Analysis Techniques
Chromatographic methods are essential for both monitoring the progress of a reaction and for purifying the final product to a high degree.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product. hmdb.ca A small amount of the reaction mixture is spotted on a TLC plate, which is then developed in a suitable solvent system, often a mixture of a polar and a non-polar solvent like ethyl acetate (B1210297) and hexane. hmdb.ca The separated spots are visualized, typically under UV light. By comparing the spots of the reaction mixture with those of the starting materials, a chemist can determine if the reaction is complete. For the synthesis of phenoxyacetate (B1228835) derivatives, TLC is routinely used to follow the conversion of the starting phenol (B47542) to the final ester product.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for assessing the purity of the final synthesized compound. In the analysis of compounds like this compound, a reverse-phase HPLC method is often employed. mdpi.com
A typical HPLC analysis would involve:
Column: A C18 column is commonly used for the separation of moderately polar compounds.
Mobile Phase: A mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water is often used as the mobile phase. The composition can be adjusted to achieve optimal separation.
Detector: A UV detector is frequently used for the detection of aromatic compounds like this compound.
By analyzing the purified product with HPLC, the presence of any impurities can be detected, and the purity of the compound can be quantified by measuring the area of the product peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification in Complex Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for separating, identifying, and quantifying individual chemical compounds within a complex mixture. The methodology is particularly effective for volatile and semi-volatile compounds, making it a suitable tool for the analysis of this compound. The process involves two main stages: separation by gas chromatography (GC) followed by detection and identification by mass spectrometry (MS).
In the gas chromatograph, the mixture is vaporized and injected into a long, thin capillary column. An inert carrier gas (such as helium or nitrogen) flows through the column, carrying the sample with it. The separation of compounds is based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase (a coating on the inside of the column). Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in different retention times. The retention time is a characteristic property of a compound under a specific set of GC conditions (e.g., column type, temperature program, and gas flow rate).
As each separated compound elutes from the GC column, it enters the mass spectrometer. In the MS, the molecules are ionized, typically by electron impact (EI), which involves bombarding them with a high-energy electron beam. This process removes an electron from the molecule, forming a positively charged molecular ion ([M]⁺). The molecular ion of this compound would have a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is 194.23 g/mol . nih.gov
The high energy of the ionization process also causes the molecular ion to break apart into smaller, charged fragments. This fragmentation is not random; it produces a characteristic pattern of fragment ions that is highly reproducible and serves as a "fingerprint" for the specific compound. By analyzing the mass-to-charge ratios of these fragments and their relative abundances, the chemical structure of the compound can be elucidated or confirmed by comparing the obtained mass spectrum to reference spectra in a database, such as the NIST Mass Spectrometry Data Center. nih.gov
The table below summarizes the key mass spectrometry data for the identification of this compound.
Table 1: Key Mass Spectrometry Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄O₃ | nih.gov |
| Molecular Weight | 194.23 g/mol | nih.gov |
| Molecular Ion Peak [M]⁺ (m/z) | 194 | nih.gov |
| Base Peak (m/z) | 121 | nih.gov |
Future Research Directions and Translational Perspectives for Ethyl 2 2 Methoxyphenoxy Acetate
While Ethyl 2-(2-methoxyphenoxy)acetate is a known chemical entity, its potential as a pharmacologically active agent or a valuable scaffold for drug discovery remains largely uncharted territory. The following sections outline prospective avenues for future research that could unveil its latent capabilities and pave the way for translational applications.
Q & A
Basic: What is the standard synthetic route for Ethyl 2-(2-methoxyphenoxy)acetate?
Answer:
The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 2-methoxyphenol with ethyl chloroacetate in the presence of a base (e.g., anhydrous potassium carbonate) under reflux in a polar aprotic solvent like acetone. Reaction progress is monitored by TLC (hexane:ethyl acetate, 3:1 ratio). Post-reaction, the mixture is cooled, filtered to remove the base, and purified via ether extraction and washing with sodium hydroxide/water to isolate the ester . For analogs, multi-step procedures (e.g., intermediate cyclic dioxolane formation) are employed to enhance regioselectivity, as seen in moguisteine synthesis .
Basic: What analytical techniques are used to characterize this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : To confirm ester/ether linkages and aromatic substitution patterns (e.g., methoxy group at ortho-position).
- Mass Spectrometry (MS) : For molecular ion validation (expected m/z ~224 for C₁₁H₁₂O₄) and fragmentation analysis.
- Elemental Analysis : To verify purity (≤0.5% deviation from theoretical C/H/O ratios) .
- TLC : To monitor reaction completion and assess purity during synthesis .
Advanced: How can reaction conditions be optimized to mitigate competing side reactions (e.g., over-alkylation)?
Answer:
Competing side reactions arise from the phenolic –OH group’s nucleophilicity. Optimization strategies include:
- Controlled Base Stoichiometry : Using a slight excess of potassium carbonate (1.2–1.5 equivalents) to deprotonate the phenol without promoting over-alkylation .
- Temperature Modulation : Maintaining reflux at 60–70°C to balance reaction rate and selectivity.
- Catalyst Selection : Acidic catalysts (e.g., p-toluenesulfonic acid) in multi-step syntheses improve intermediate stability, as seen in analogous ether-ester compounds .
Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution?
Answer:
The ester’s carbonyl is activated for nucleophilic attack due to the electron-withdrawing methoxy group at the ortho-position, which enhances electrophilicity. In hydrolysis reactions, alkaline conditions favor acyl-oxygen cleavage, yielding 2-(2-methoxyphenoxy)acetic acid. Steric hindrance from the methoxy group slows reactivity compared to unsubstituted analogs, necessitating harsher conditions (e.g., prolonged reflux in NaOH/EtOH) .
Advanced: How is this compound utilized in enzyme-substrate interaction studies?
Answer:
The compound’s ether-ester structure mimics natural substrates (e.g., lignin-derived metabolites), making it a probe for studying hydrolytic enzymes like esterases and lignin-modifying peroxidases. Methodologies include:
- Kinetic Assays : Measuring enzyme activity via UV-Vis monitoring of hydrolysis products (e.g., acetic acid release).
- Docking Simulations : Computational modeling to analyze binding affinity with active-site residues .
- Isotopic Labeling : Using ¹³C-labeled acetate to track metabolic pathways in microbial systems .
Basic: What are the stability and storage recommendations for this compound?
Answer:
The ester is prone to hydrolysis under humid conditions. Recommended storage:
- Temperature : –20°C in airtight, amber vials to prevent photodegradation.
- Solvent Stability : Dissolve in anhydrous DMSO or acetonitrile for long-term stability (>2 years) .
Advanced: What role does this compound play in polymer chemistry?
Answer:
Its bifunctional (ether/ester) structure serves as a monomer in synthesizing specialty polyesters with tailored flexibility. Applications include:
- Controlled Drug Delivery : Copolymerization with PEG derivatives to modulate degradation rates.
- Coordination Polymers : Metal-organic frameworks (MOFs) using the methoxy group as a ligating site .
Advanced: How do structural modifications (e.g., halogen substitution) alter its bioactivity?
Answer:
Halogenation at the phenyl ring (e.g., Cl or Br at para-position) enhances antimicrobial activity by increasing lipophilicity and membrane permeability. For example:
- Antifungal Assays : Modified analogs show MIC values ≤25 µg/mL against Candida albicans via disruption of ergosterol biosynthesis .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to mitigate vapor inhalation.
- Waste Disposal : Neutralize acidic/basic byproducts before incineration .
Advanced: How is computational chemistry applied to predict its reactivity?
Answer:
- DFT Calculations : To map electron density distributions and predict sites for electrophilic/nucleophilic attack.
- MD Simulations : Assess solvation effects and conformational stability in aqueous/organic media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
